

Spectroscopic Profile of 2,3-Diethyl-5-methylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diethyl-5-methylpyrazine

Cat. No.: B150936

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This guide provides a comprehensive overview of the spectroscopic data for **2,3-Diethyl-5-methylpyrazine** (CAS No: 18138-04-0), a key aroma compound found in various foods and used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable information for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Properties

- IUPAC Name: **2,3-diethyl-5-methylpyrazine**
- Molecular Formula: $C_9H_{14}N_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 150.22 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Hazelnut pyrazine, 5-Methyl-2,3-diethylpyrazine[\[1\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **2,3-Diethyl-5-methylpyrazine** are presented below.

1H NMR Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Description
~8.20	Singlet, 1H (aromatic C-H)
~2.78	Quartet, 2H (CH ₂ of ethyl group)
~2.72	Quartet, 2H (CH ₂ of ethyl group)
~2.49	Singlet, 3H (CH ₃ on pyrazine ring)
~1.28	Triplet, 3H (CH ₃ of ethyl group)
~1.20	Triplet, 3H (CH ₃ of ethyl group)

Note: The data presented is a compilation from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
155.19	C (aromatic)
152.88	C (aromatic)
149.94	C (aromatic)
140.91	C (aromatic)
27.71	CH ₂ (ethyl)
27.15	CH ₂ (ethyl)
21.07	CH ₃ (methyl on ring)
13.26	CH ₃ (ethyl)
13.06	CH ₃ (ethyl)

Source: PubChem.[4] The spectrum was acquired at 50.18 MHz in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Diethyl-5-methylpyrazine**, electron ionization (EI) is a common method.

GC-MS Data

Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify volatile compounds.

m/z	Relative Intensity	Putative Fragment
150	High	Molecular Ion [M] ⁺
149	Moderate	[M-H] ⁺
135	High	[M-CH ₃] ⁺
121	Moderate	[M-C ₂ H ₅] ⁺
107	Low	Further Fragmentation

Source: NIST Mass Spectrometry Data Center.[1][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~2970-2870	C-H	Alkyl stretch
~1580-1450	C=N, C=C	Aromatic ring stretch
~1465-1375	C-H	Alkyl bend
~1200-1000	C-N	Stretch

Note: Specific peak values can be found in various spectral databases.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyrazine derivatives are crucial for reproducible results.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2,3-Diethyl-5-methylpyrazine** is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.[\[6\]](#)
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is common to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2,3-Diethyl-5-methylpyrazine** is prepared in a volatile organic solvent like dichloromethane or methanol.
- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.[\[6\]](#)
- **GC Conditions:** A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly employed. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities. The injector temperature is typically set around 250°C.
- **MS Conditions:** The EI source is operated at a standard electron energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments

(e.g., m/z 40-200).

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

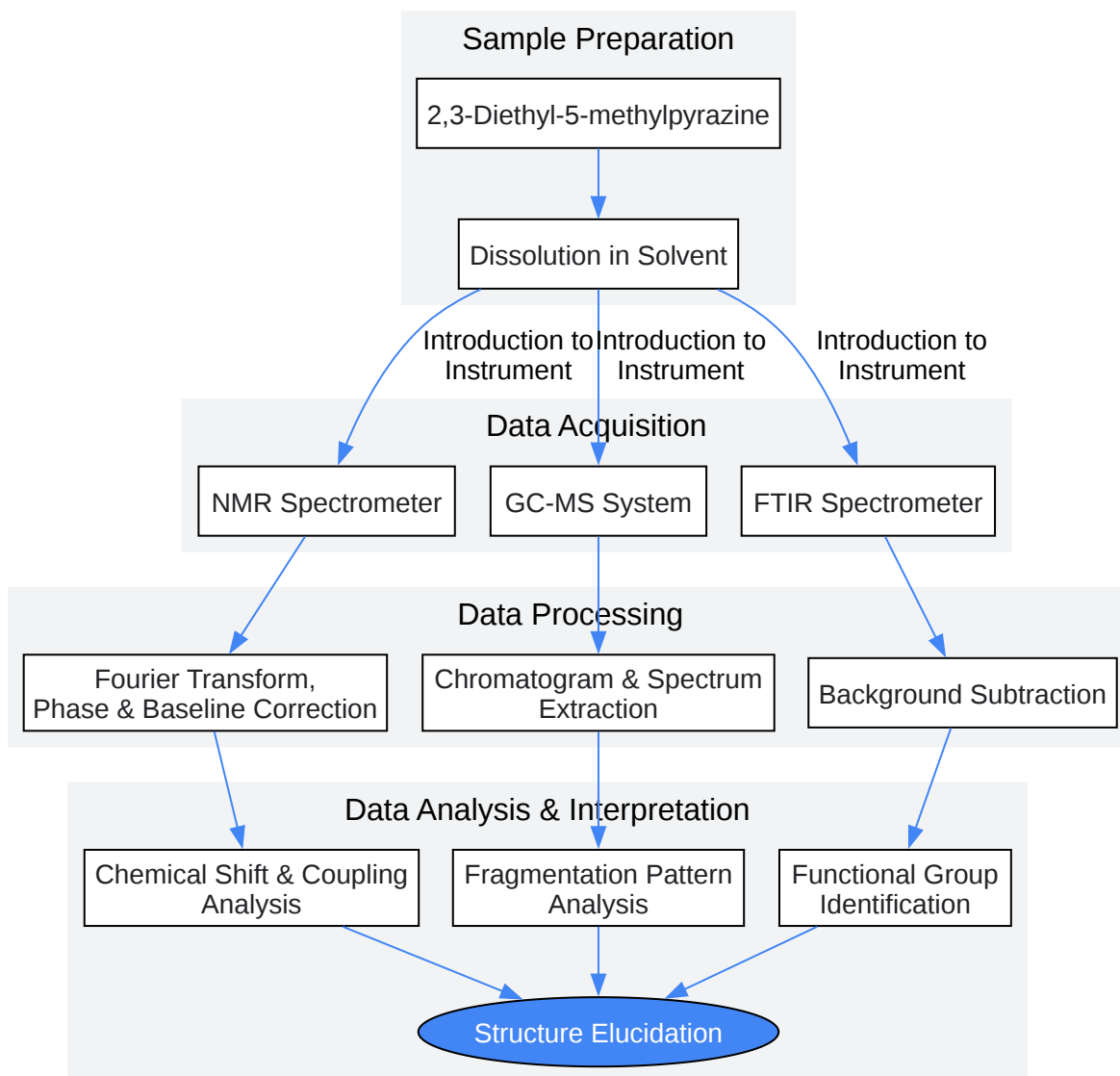
Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2,3-Diethyl-5-methylpyrazine** is a liquid at room temperature, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The number of scans is typically set between 16 and 32 to obtain a good signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of **2,3-Diethyl-5-methylpyrazine**.

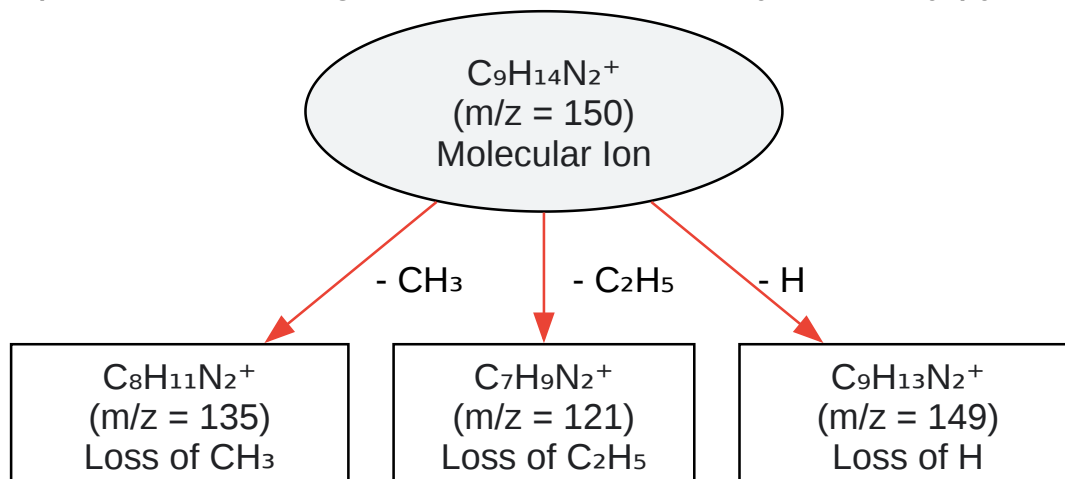
General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis

Proposed Mass Fragmentation of 2,3-Diethyl-5-methylpyrazine



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Proposed Mass Fragmentation Pathway

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